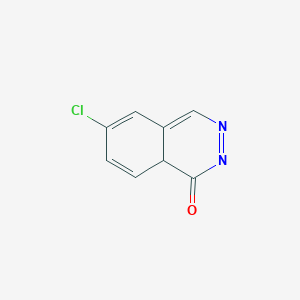

6-chloro-8aH-phthalazin-1-one

Beschreibung

Overview of Phthalazine (B143731) and Phthalazinone Heterocyclic Systems in Contemporary Chemical Science

Phthalazine and its oxidized derivative, phthalazinone, represent a significant class of nitrogen-containing heterocyclic compounds. osf.iojocpr.com These bicyclic structures, consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, are prominent scaffolds in medicinal and materials science. ontosight.ainih.gov In contemporary chemical science, the phthalazine ring system is recognized as a "privileged scaffold" because its derivatives have shown a wide spectrum of pharmacological activities. researchgate.netresearchgate.net

The versatility of the phthalazinone core has made it an attractive building block for the synthesis of complex molecular architectures. pharmainfo.in Researchers have extensively explored these systems as intermediates for creating novel compounds with tailored properties. jocpr.comresearchgate.net Their ability to interact with various biological targets has cemented their importance in drug discovery and development programs. osf.ioresearchgate.netresearchgate.net

Rationale for Academic Research on Substituted Phthalazinone Derivatives, Emphasizing Halogenation at C-6

The academic interest in substituted phthalazinone derivatives is driven by the potential to modulate their physicochemical and biological properties. The introduction of substituents at various positions of the phthalazinone core can significantly influence factors such as molecular geometry, electronic distribution, and lipophilicity. researchgate.netnih.gov These modifications are crucial for tuning the molecule's interaction with specific biological targets. acs.org

Halogenation, the introduction of halogen atoms, is a key strategy in this synthetic exploration. mdpi.com Halogens can alter a molecule's reactivity, membrane permeability, and metabolic stability. The introduction of a chloro group at the C-6 position, as seen in 6-chloro-8aH-phthalazin-1-one, is of particular interest. This modification can enhance binding affinity to enzyme pockets or receptors through specific halogen bonding interactions. acs.org Research into compounds like 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one and other halogenated phthalazinones demonstrates the strategic importance of the C-6 position for creating derivatives with potentially enhanced or novel activities.

Historical Development and Evolution of Phthalazinone Chemistry Research

The study of phthalazinone chemistry has evolved significantly since its beginnings. Initial investigations in the mid-20th century established fundamental synthetic pathways, such as the condensation of hydrazine (B178648) with ortho-phthalaldehydoacid or the reaction of 3-hydroxyphthalimidine with hydrazine. During this early period, the nomenclature was also standardized, moving from common names to the systematic "phthalazin-1(2H)-one" designation.

A major expansion in phthalazinone research occurred in the 1970s and 1980s. During this era, the focus shifted towards exploring the synthetic utility of the phthalazinone scaffold as an intermediate for more complex molecules, particularly in the realm of pharmaceutical development. Contemporary research continues to build on this foundation, with a strong emphasis on developing novel, efficient synthetic methods and exploring the diverse pharmacological potential of new derivatives. nih.govresearchgate.net

Scope and Objectives of Scholarly Investigations Pertaining to this compound

Scholarly investigations into this compound and structurally related compounds are primarily driven by their potential application in medicinal chemistry and materials science. While detailed research findings specifically for the 8aH-tautomer are limited in publicly accessible literature, the objectives can be inferred from studies on analogous C-6 chlorinated phthalazinones. evitachem.comdrugbank.com

The primary goals of such research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce 6-chloro-substituted phthalazinones and fully characterizing their chemical structure and properties. nih.gov

Intermediate for Synthesis: Utilizing the compound as a key intermediate or building block for the creation of more complex, pharmacologically active molecules. The reactive sites on the molecule allow for further functionalization.

Exploration of Biological Activity: Screening the compound and its derivatives for potential therapeutic properties. Based on the activities of similar halogenated phthalazinones, this could include evaluation as antifungal agents, enzyme inhibitors (such as for kinases or polymerases), or as ligands for specific cellular receptors. researchgate.netresearchgate.netresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how the presence and position of the chloro substituent influence the molecule's biological activity, contributing to the rational design of more potent and selective compounds. acs.org

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5ClN2O |

|---|---|

Molekulargewicht |

180.59 g/mol |

IUPAC-Name |

6-chloro-8aH-phthalazin-1-one |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H |

InChI-Schlüssel |

VNILNTAKIZVVJP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=CN=NC(=O)C21)Cl |

Herkunft des Produkts |

United States |

In Depth Spectroscopic and Structural Characterization of 6 Chloro 8ah Phthalazin 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and coupling of hydrogen atoms within a molecule. For phthalazinone derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while protons on alkyl or other substituent groups appear in characteristic upfield regions. libretexts.org The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of neighboring atoms and functional groups.

For instance, in the ¹H NMR spectrum of a phthalazinone derivative, signals for aromatic protons can be observed in the range of δ 6.9–8.8 ppm. researchgate.net The presence of an NH proton in the phthalazinone ring is often indicated by a singlet peak, which can appear at a downfield chemical shift, such as δ 9.8 ppm, and can be exchangeable with D₂O. researchgate.net In derivatives containing benzyl (B1604629) moieties, the protons of the CH₂Ph group may appear around δ 4.27-4.37 ppm. jst.go.jp

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Phthalazinone Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic-H | 6.9 - 8.91 | m | researchgate.netjst.go.jp |

| NH (phthalazinone) | 9.8 - 11.80 | s | researchgate.netjst.go.jp |

| CH₂Ph | 4.27 - 4.37 | s | jst.go.jp |

| N=CH | 6.16 - 6.31 | s | jst.go.jp |

| NH (hydrazide) | 9.74 - 12.67 | s | jst.go.jp |

Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pub Each unique carbon atom in a molecule typically gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment and hybridization state. bhu.ac.inmasterorganicchemistry.com

In phthalazinone derivatives, carbonyl carbons (C=O) are characteristically found in the most downfield region of the spectrum, typically between 170-220 ppm. bhu.ac.in Aromatic and alkene carbons generally resonate in the range of 110-150 ppm. bhu.ac.in Carbons in alkyl groups or those attached to heteroatoms will have chemical shifts in the upfield region. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. bhu.ac.in

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Phthalazinone Scaffolds

| Functional Group | Chemical Shift (δ, ppm) | Reference |

| C=O (Ketone/Amide) | 170 - 220 | bhu.ac.in |

| C (Aromatic/Alkene) | 110 - 150 | bhu.ac.in |

| C-O, C-X (X=halogen) | 50 - 70 | bhu.ac.in |

| C (Aliphatic) | 10 - 40 | bhu.ac.in |

Note: The exact chemical shifts can vary based on substituents and the solvent used.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. vscht.cz The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

For 6-chloro-8aH-phthalazin-1-one and its derivatives, key diagnostic absorption bands include:

N-H Stretch: A broad or sharp band in the region of 3100-3400 cm⁻¹ is indicative of the N-H group in the phthalazinone ring. researchgate.net

C=O Stretch: A strong absorption band in the range of 1635-1720 cm⁻¹ is characteristic of the carbonyl group of the lactam functionality. researchgate.netjst.go.jp The exact position can be influenced by hydrogen bonding and other electronic effects.

C=C and C=N Stretches: Absorptions corresponding to the aromatic ring and other double bonds typically appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-Cl Stretch: The presence of the chlorine atom is indicated by a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

In a study of a phthalazinone derivative, IR (KBr) spectroscopy showed bands at 3325, 3285, 3195, and 3132 cm⁻¹ corresponding to NH stretching, and a strong band at 1650 cm⁻¹ for the C=O group. researchgate.net For a diacid derivative, a broad O-H absorption was seen from 2600-3500 cm⁻¹ and a C=O stretch at 1689 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for Phthalazinone Derivatives

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

| N-H Stretch | 3100 - 3400 | Medium-Strong | researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | libretexts.org |

| C=O Stretch (Amide) | 1635 - 1720 | Strong | researchgate.netjst.go.jp |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Weak | libretexts.org |

| C-Cl Stretch | 600 - 800 | Medium-Strong | libretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

For this compound, HRMS would confirm its molecular formula of C₈H₅ClN₂O. The fragmentation pattern observed in the mass spectrum also provides valuable structural information, helping to identify key substructures within the molecule. For example, the mass spectrum of a phthalazinethione derivative showed the molecular ion peak at m/z 252, which was in agreement with its molecular weight. jst.go.jp Similarly, a synthesized oxoindolinylidene acetohydrazide derivative of phthalazinone showed a molecular ion peak at m/z 437. jst.go.jp

Advanced X-ray Crystallography for Precise Solid-State Structure Determination

For this compound or its derivatives, a successful crystallographic analysis would reveal:

The planarity of the phthalazinone ring system.

The specific bond lengths and angles, including those involving the chlorine atom and the carbonyl group.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of materials and to study their decomposition behavior. researchgate.net

For this compound and its derivatives, TGA can determine the decomposition temperature, which is a measure of the compound's thermal stability. The TGA curve provides information on the temperature at which weight loss occurs and the number of decomposition steps. This is particularly important for assessing the suitability of these materials for applications where they might be exposed to high temperatures. For example, TGA analysis of some anthracene (B1667546) dicarboximide derivatives showed onset decomposition temperatures above 300°C, indicating high thermal stability. researchgate.net

Complementary Analytical Techniques

In addition to the primary spectroscopic methods, a range of complementary analytical techniques are employed to provide a more complete characterization of this compound and its derivatives. These methods, including elemental analysis and UV-Visible spectroscopy, offer valuable insights into the elemental composition and electronic properties of these compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This information is crucial for verifying the empirical formula of newly synthesized phthalazinone derivatives. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the structural integrity and purity of the compound.

In the study of various phthalazinone derivatives, elemental analysis has been routinely used to confirm their proposed structures. For instance, the structures of novel 4-(4-bromophenyl)phthalazine derivatives were established using elemental and spectral analyses. nih.gov Similarly, the synthesis of other 1(2H)-phthalazinone derivatives was confirmed through methods including elemental analysis. benthamdirect.comtubitak.gov.tr The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to calculate the percentage composition of each element.

Below is a table showcasing representative elemental analysis data for a selection of phthalazinone derivatives, demonstrating the typical agreement between calculated and found values.

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 4-(4-Bromophenyl)-2-(2-chloroethyl)phthalazin-1(2H)-one | C₁₆H₁₂BrClN₂O | C: 52.85, H: 3.33, N: 7.70 | C: 52.55, H: 3.15, N: 7.85 | cu.edu.eg |

| 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-(4-bromophenyl)phthalazin-1(2H)-one | C₂₈H₂₈BrClN₄O | C: 60.50, H: 5.08, N: 10.08 | C: 60.25, H: 4.85, N: 10.25 | cu.edu.eg |

| 4-(4-Bromophenyl)-2-(2-(piperidin-1-yl)ethyl)phthalazin-1(2H)-one | C₂₁H₂₂BrN₃O | C: 61.17, H: 5.38, N: 10.19 | C: 61.45, H: 5.15, N: 10.22 | cu.edu.eg |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. ijprajournal.comlibretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity) are characteristic of the molecule's structure, particularly the nature of its chromophores. upi.edu Chromophores are parts of a molecule that absorb light and are typically associated with conjugated systems and functional groups containing double or triple bonds. ijprajournal.com

For phthalazinone derivatives, the UV-Vis spectrum is influenced by the core phthalazinone ring system and the various substituents attached to it. The electronic transitions observed are typically π → π* and n → π* transitions. The position and intensity of the absorption bands can provide information about the extent of conjugation and the presence of specific functional groups. For example, the introduction of different substituents on the phthalazinone ring can cause a shift in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Studies on phthalocyanine (B1677752) compounds, which are structurally related to phthalazinones, show characteristic absorption bands in the UV-visible region corresponding to n-π* or π-π* electronic transitions. researchgate.net For instance, treatment of certain phthalazinone derivatives with sodium hydrosulfide (B80085) to produce 4-mercapto derivatives resulted in a shift of the maximum absorption wavelength (λₘₐₓ) to 320 nm.

The choice of solvent is also a critical factor in UV-Vis spectroscopy as it can influence the position of the absorption maxima. ijprajournal.com Different solvents can interact with the solute molecules to varying degrees, affecting the energy levels of the molecular orbitals involved in the electronic transitions.

The following table summarizes the UV-Visible spectral data for a representative phthalazinone derivative, highlighting the characteristic absorption maxima.

| Compound | Solvent | λmax (nm) | Reference |

| 4-Mercapto-7-hydroxy-1(2H)-phthalazinone | Not Specified | 320 |

This data is instrumental in confirming the electronic structure of the compounds and can be used to monitor reactions or degradation processes where changes in the chromophoric system occur. libretexts.org

Reaction Mechanisms and Chemical Transformations of the 6 Chloro 8ah Phthalazin 1 One Core

Nucleophilic Substitution Reactions on the Phthalazinone Ring System

The chlorine atom at the 6-position of the phthalazinone ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, significantly modifying the molecule's properties. The SNAr mechanism is facilitated by the electron-withdrawing nature of the phthalazinone ring system, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, the reaction of 6-chloro-8aH-phthalazin-1-one derivatives with various primary and secondary amines, often under basic conditions or with palladium catalysis, leads to the formation of 6-amino-substituted phthalazinones. nih.govresearchgate.net These reactions are crucial for building libraries of compounds with potential biological activity. researchgate.net Similarly, treatment with hydrazine (B178648) hydrate (B1144303) can replace the chloro group with a hydrazinyl moiety, a key intermediate for the synthesis of fused heterocyclic systems. jst.go.jp

| Nucleophile | Reagents/Conditions | Product Type |

| Primary/Secondary Amines | Base (e.g., K2CO3), Solvent (e.g., DMF) or Pd-catalysis | 6-Amino-8aH-phthalazin-1-ones |

| Hydrazine Hydrate | Ethanol (B145695), Reflux | 6-Hydrazinyl-8aH-phthalazin-1-one |

| Alkoxides (e.g., NaOMe) | Alcohol, Heat | 6-Alkoxy-8aH-phthalazin-1-one |

| Thiols (e.g., R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 6-(Alkyl/Aryl)thio-8aH-phthalazin-1-one |

Electrophilic Aromatic Substitution Patterns in Halogenated Phthalazinones

Electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of the phthalazinone core is another important pathway for functionalization. wikipedia.org The reaction's regioselectivity is dictated by the directing effects of the existing substituents: the chloro group and the fused pyridazinone ring. wikipedia.orgmasterorganicchemistry.com The chloro group is an ortho-, para-director but is deactivating. The phthalazinone moiety as a whole is generally electron-withdrawing and thus deactivating, directing incoming electrophiles to the positions meta to the ring junction.

The interplay of these effects determines the final substitution pattern. For example, nitration of the 6-chlorophthalazinone core would likely require harsh conditions (e.g., a mixture of concentrated nitric and sulfuric acids) due to the deactivated nature of the ring. libretexts.org The position of substitution would depend on the relative directing strengths of the chloro and the lactam groups.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Introduction of a nitro group (-NO₂) using HNO₃/H₂SO₄.

Halogenation: Introduction of another halogen (e.g., -Br, -Cl) using X₂ and a Lewis acid catalyst (e.g., FeX₃). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming H₂SO₄. organicchemistrytutor.com

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using R-Cl/AlCl₃ or RCOCl/AlCl₃. ekb.eg

The precise outcomes of these reactions on the 6-chlorophthalazinone substrate require specific experimental investigation to determine the regioselectivity and yields.

Rearrangement Reactions and Tautomeric Equilibria Within the Phthalazinone Scaffold (e.g., Lactam-Lactim Tautomerism)

The phthalazinone core exhibits lactam-lactim tautomerism, a form of proton transfer between the nitrogen and oxygen atoms of the amide group. vedantu.com The this compound (lactam form) can exist in equilibrium with its tautomer, 6-chloro-1-hydroxyphthalazine (lactim form). researchgate.net

This equilibrium is generally influenced by factors such as the solvent, temperature, and pH. nih.gov In most cases, the lactam form is thermodynamically more stable and predominates. chemmethod.com However, the presence of the lactim tautomer, even in small concentrations, is significant as it can alter the molecule's reactivity. nih.gov For example, the hydroxyl group of the lactim form can be alkylated with reagents like alkyl halides, leading to O-substituted products (1-alkoxyphthalazines), whereas the lactam form is typically alkylated at the N-2 position. nih.govresearchgate.net Spectroscopic methods, such as 2D IR spectroscopy, can be used to identify and quantify the different tautomers in solution. nih.gov

Oxidation and Reduction Pathways of Phthalazinone Derivatives

The phthalazinone ring system can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The oxidation of phthalazine (B143731) derivatives can lead to various products depending on the oxidant and reaction conditions. For instance, the N-heterocycle phthalazine can be oxidized to phthalazin-1(2H)-one by enzymes like aldehyde oxidase (AOX). researchgate.net The oxidation of related 2,3-dihydrophthalazine-1,4-diones can result in an oxidative ring cleavage to form phthalic acid. ias.ac.in While specific studies on the direct oxidation of the 6-chlorophthalazinone core are limited, potential reactions could involve the aromatic ring or the N-heterocyclic portion under strong oxidizing conditions.

Reduction: Reduction reactions typically target the lactam carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine, yielding a tetrahydropyridazine derivative. This transformation fundamentally alters the heterocyclic core and provides access to a different class of compounds. Catalytic hydrogenation may also be employed, potentially affecting both the heterocyclic ring and the chloro-substituent depending on the catalyst and conditions used.

Intermolecular and Intramolecular Cyclization Processes Leading to Fused Heterocycles

The 6-chlorophthalazinone scaffold is an excellent precursor for synthesizing more complex, fused heterocyclic systems. These reactions often utilize the reactivity of both the lactam portion and a substituent introduced at the chloro position.

A common strategy involves converting the 6-chloro group to a 6-hydrazinyl group. This intermediate can then undergo intermolecular cyclization with various reagents to form fused triazolo or tetrazolo rings. For example, reaction with nitrous acid or carbon disulfide can lead to the formation of researchgate.netias.ac.inwikipedia.orgtriazolo[3,4-a]phthalazine derivatives.

Intramolecular cyclization is also a powerful tool. researchgate.netnih.gov If a suitable side chain is introduced (for example, via N-alkylation of the lactam nitrogen), it can be designed to react with another position on the phthalazinone core, leading to novel polycyclic structures. ekb.egfayoum.edu.eg These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. researchgate.net

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Coupling Reactions)

The chlorine atom at the 6-position serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. researchgate.netrsc.orgyoutube.com These reactions are highly efficient for forming carbon-carbon and carbon-nitrogen bonds. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It offers a versatile alternative to traditional nucleophilic substitution for synthesizing 6-amino-substituted phthalazinones, often proceeding under milder conditions and with a broader substrate scope. nih.govresearchgate.net

Suzuki Coupling: The Suzuki coupling reaction pairs the 6-chlorophthalazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of a C-C bond, attaching a new aryl or vinyl group at the 6-position.

Sonogashira Coupling: This reaction couples the 6-chlorophthalazinone with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent at the 6-position. youtube.com

These palladium-catalyzed transformations have become indispensable tools for the derivatization of the 6-chlorophthalazinone core, enabling the synthesis of complex molecules that would be difficult to access through other methods. thieme-connect.com

| Coupling Reaction | Coupling Partner | Bond Formed | Product Type |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | 6-Amino-phthalazinone |

| Suzuki | Boronic Acid (RB(OH)₂) | C-C | 6-Aryl/Vinyl-phthalazinone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | 6-Alkynyl-phthalazinone |

| Heck | Alkene | C-C (sp²) | 6-Alkenyl-phthalazinone |

Computational Chemistry and Molecular Modeling Investigations on 6 Chloro 8ah Phthalazin 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. For phthalazinone derivatives, DFT at the B3LYP/6-311++G(d,p) level of theory is commonly employed to optimize molecular geometry and predict spectroscopic properties. chemmethod.com Such calculations for 6-chloro-8aH-phthalazin-1-one would reveal the distribution of electron density, the locations of electrostatic potential, and the energies of frontier molecular orbitals.

The presence of the chlorine atom at the 6-position is expected to significantly influence the electronic properties of the phthalazinone core. Halogen substitution can alter the chemical potential and electrophilicity index of the molecule. chemrxiv.org Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign vibrational modes based on the potential energy distribution (PED). chemrxiv.org Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be used to investigate charge delocalization and hyperconjugative interactions within the molecule.

Molecular Docking Simulations for Exploring Ligand-Target Interactions in Pharmacophore Design Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in For this compound, docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity. Phthalazinone derivatives have been explored as inhibitors for various enzymes, and docking studies can elucidate their binding modes within the active sites of these proteins. rsc.orgresearchgate.net

In a typical docking protocol, the crystal structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). japer.in The this compound molecule would then be docked into the active site of the receptor to predict its binding affinity and interaction patterns. Key interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues, can be identified. nih.gov These insights are crucial for pharmacophore design, helping to rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs. rsc.org For instance, docking studies on similar compounds have revealed that specific substitutions on the phthalazinone scaffold can significantly enhance binding to the target. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior at Atomic Resolution

Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics and stability of a ligand-protein complex over time. tandfonline.com Following molecular docking, MD simulations can be performed on the this compound-target complex to assess its stability and the persistence of key interactions at an atomic level. tandfonline.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of the system's behavior over a defined period.

For chlorine-substituted phthalazinone-based compounds, MD simulations have been used to understand the mechanistic effects of the chlorine's positional orientation on inhibitory potency and selectivity. tandfonline.com Such simulations can reveal that specific positioning of the chloro substituent can facilitate optimal orientation and interaction with key residues, thereby enhancing the stability of the ligand within the binding pocket. tandfonline.com The trajectories from MD simulations can be analyzed to calculate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability of the complex and the flexibility of its components.

Prediction of Chemical Reactivity and Kinetic Stability Parameters (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. wikipedia.org Conversely, a small gap suggests that the molecule is more reactive. wikipedia.org For this compound, the HOMO-LUMO energy gap can be calculated using DFT. aimspress.com This value provides a quantitative measure of its stability and reactivity, which is valuable for predicting its behavior in chemical reactions and biological systems. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile determines the course of many chemical reactions. nih.gov

Table 1: Key Chemical Reactivity and Stability Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap indicates higher stability and lower reactivity. |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling for Chemical Design Optimization

In silico ADME profiling is a crucial step in early-stage drug discovery that predicts the pharmacokinetic properties of a compound. mdpi.com These predictions help in identifying potential liabilities and optimizing the chemical structure to improve its drug-like properties. For this compound, various ADME parameters can be calculated using computational models. These predictions are often guided by established rules such as Lipinski's rule of five and Veber's rules, which assess the oral bioavailability of a compound based on its physicochemical properties. mdpi.com

Predicted ADME properties for phthalazinone derivatives often include human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. rsc.orgresearchgate.net For example, high Caco-2 permeability is indicative of good intestinal absorption. frontiersin.org Predicting whether a compound is a substrate or inhibitor of P-glycoprotein can provide insights into potential drug efflux mechanisms. frontiersin.org Furthermore, toxicity predictions can help to flag potential safety concerns early in the design process. frontiersin.org This comprehensive in silico profiling allows for the prioritization of compounds with favorable pharmacokinetic profiles for further experimental validation. researchgate.netmdpi.com

Table 2: Common In Silico ADME Parameters

| Parameter | Description | Desired Characteristic for Drug Candidates |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed from the gut. | High |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal barrier. | High |

| CYP Inhibition | Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. | Low or none |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Moderate (to allow for sufficient free drug concentration) |

| Blood-Brain Barrier (BBB) Permeability | Ability of a compound to cross into the central nervous system. | Varies depending on the therapeutic target |

Role of Phthalazinones, Including Halogenated Analogues, As Privileged Scaffolds and Synthetic Intermediates in Advanced Chemical Synthesis

Applications in the Design and Synthesis of Novel Pharmacophores in Medicinal Chemistry Research

The phthalazinone nucleus is widely recognized as a potent pharmacophore, a concept that defines the essential steric and electronic features required for optimal molecular interactions with a specific biological target. nih.govnih.govd-nb.infonih.gov Its structural versatility allows for modifications at various positions, enabling the fine-tuning of pharmacological activity. nih.gov Halogenated derivatives, such as those containing chlorine, are particularly valuable in drug design, as the halogen atom can influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy. mdpi.com

The synthetic utility of the phthalazinone scaffold has led to the discovery of numerous derivatives with a broad spectrum of biological activities. researchgate.netresearchgate.net Researchers have successfully synthesized and evaluated phthalazinone-based compounds as potential anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. nih.govresearchgate.netresearchgate.net For instance, certain 4-substituted phthalazinones have been identified as potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial in DNA repair and a key target in cancer therapy. researchgate.netresearchgate.net

Recent studies have focused on creating novel phthalazinone derivatives with enhanced cytotoxic effects against various cancer cell lines. In one study, a series of new phthalazine-based compounds were synthesized, with some exhibiting significant cytotoxicity against the human colon cancer cell line HCT-116. nih.govrsc.org The mechanism of action for the most potent of these compounds was linked to the inhibition of VEGFR2, a key receptor in angiogenesis, and the induction of apoptosis. nih.govrsc.org Another research effort led to the development of phthalazinone-dithiocarbamate hybrids, which demonstrated promising antiproliferative effects against human cancer cell lines, including A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast). nih.gov The location of the dithiocarbamate (B8719985) moiety on the phthalazinone scaffold was found to significantly influence the activity and selectivity of the compounds. nih.gov

The antifungal potential of phthalazinone derivatives has also been explored. Research has shown that specific substitutions on the phthalazinone ring, such as a methyl group at the N-2 position and a halogenated benzyl (B1604629) group at the C-4 position, are critical for enhancing antifungal activity against dermatophytes and Cryptococcus neoformans.

Table 1: Selected Pharmacological Activities of Phthalazinone Derivatives

| Derivative Class | Target/Activity | Example Research Finding | Citations |

| 4-Substituted Phthalazinones | Anticancer (PARP Inhibition) | Identified as micromolar inhibitors of PARP-1 catalytic activity. researchgate.net | researchgate.netresearchgate.net |

| Phthalazine-based Peptides and Hydrazones | Anticancer (VEGFR2 Inhibition, Apoptosis) | Compound 12b showed potent cytotoxicity with an IC50 value of 0.32 μM against HCT-116 cells and inhibited VEGFR2 by 95.2%. nih.govrsc.org | nih.govrsc.org |

| Phthalazinone-Dithiocarbamate Hybrids | Anticancer (Antiproliferative) | Compounds 6e, 8e, 6g, 9a–b, 9d, and 9g displayed IC50 values less than 10 µM against various cancer cell lines. nih.gov | nih.gov |

| Halogenated Phthalazinones | Antifungal | Specific substituents, including halogenated benzyl groups, were found to be crucial for activity against dermatophytes. |

Utilization in Polymer Chemistry and Advanced Material Science

The robust and thermally stable nature of the phthalazinone ring makes it an excellent candidate for incorporation into advanced polymer structures. Its derivatives serve as key monomers in the synthesis of high-performance materials with applications ranging from electronics to separation membranes.

Poly(phthalazinone ether ketone)s (PPEKs) are a class of high-performance engineering plastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comm-chemical.co.jp These properties are directly attributable to the rigid heterocyclic phthalazinone unit within the polymer backbone. mdpi.com The synthesis of PPEKs is typically achieved through nucleophilic aromatic substitution polycondensation reactions. mdpi.comcapes.gov.br

In these syntheses, a di-functional phthalazinone monomer, such as 4-(4-hydroxyphenyl)-2,3-phthalazin-1-one, is reacted with an activated di-halo compound. capes.gov.br The use of halogenated monomers is crucial for the polymerization process. For example, a novel poly(phthalazinone ether ketone ketone) was successfully prepared through the polycondensation of 4-(4-hydroxyphenyl)-2,3-phthalazin-1-one with bis-1,4-(4-chlorobenzoyl)benzene. capes.gov.br The resulting polymer exhibited a high glass-transition temperature and excellent thermo-oxidative stability. capes.gov.br

Further modifications, such as sulfonation, can be performed on the PPEK backbone to introduce specific functionalities. Sulfonated poly(phthalazinone ether ketones) (SPPEKs) have been developed for use as membranes in applications like electrodialysis due to their high ion perm-selectivity and proton conductivity. mdpi.com These membranes retain the excellent thermal stability of the parent polymer, with degradation temperatures often exceeding 300°C. mdpi.com

Table 2: Properties of Representative Poly(phthalazinone ether ketone)s

| Polymer Type | Monomers | Key Properties | Potential Applications | Citations |

| Poly(phthalazinone ether ketone ketone) | 4-(4-hydroxyphenyl)-2,3-phthalazin-1-one, bis-1,4-(4-chlorobenzoyl)benzene | High glass-transition temperature, excellent thermo-oxidative stability, soluble in some polar solvents. | High-performance films and membranes. | capes.gov.br |

| Poly(phthalazinone ether)s | 1,2-dihydro-4-(4-hydroxyphenyl)-1-(2H)-pthalazinone, aromatic dibromides | High molecular weight, thermally stable. | Advanced composites and coatings. | researchgate.net |

| Sulfonated Poly(phthalazinone ether ketone) (SPPEK) | PPEK, Chlorosulfonic acid | High ion exchange capacity, high proton conductivity, excellent thermal stability (Td5% ~360°C). | Electrodialysis membranes, fuel cells. | mdpi.com |

| Self-Crosslinked Poly(phthalazinone ether ketone) | Chloromethylated PPEK, Triethylamine, Diethylenetriamine | Controlled swelling ratio, high ionic conductivity (up to 0.060 S·cm-1 at 80 °C). | Anion-exchange membranes. | pku.edu.cn |

Preparation of Microporous Organic Polymers and Covalent Triazine-Based Organic Frameworks

The structural rigidity and nitrogen-rich character of the phthalazinone moiety make it an ideal building block for the construction of porous organic materials. rsc.org Microporous organic polymers (MOPs), particularly covalent triazine-based frameworks (CTFs), have been synthesized using phthalazinone-containing dinitrile monomers. atlantis-press.comatlantis-press.com These materials are characterized by their high surface areas, tunable pore sizes, and exceptional thermal and chemical stability. rsc.orgatlantis-press.commdpi.com

The synthesis of phthalazinone-based CTFs (PHCTFs) is typically achieved through the ionothermal trimerization of aromatic dinitrile monomers. rsc.orgatlantis-press.com This process, often catalyzed by molten zinc chloride at high temperatures, results in the formation of highly stable triazine rings that link the phthalazinone units into a porous, three-dimensional network. atlantis-press.com The resulting PHCTFs exhibit substantial microporosity with pore sizes typically smaller than 2 nm. atlantis-press.comatlantis-press.com

These porous frameworks have shown significant promise in applications such as gas storage and separation. acs.orgresearcher.life The nitrogen- and oxygen-rich nature of the phthalazinone core provides a strong affinity for CO2, leading to high CO2 adsorption capacities and excellent CO2/N2 selectivity. rsc.orgacs.org Researchers have successfully constructed a series of PHCTFs with BET surface areas reaching up to 1845 m²/g and CO2 uptake capacities as high as 17.1 wt% at 273 K and 1 bar. rsc.org

Table 3: Gas Adsorption Properties of Phthalazinone-Based Covalent Triazine Frameworks (PHCTFs)

| Framework | Building Block | BET Surface Area (m²/g) | CO₂ Uptake (wt%, 273 K, 1 bar) | H₂ Uptake (wt%, 77 K, 1 bar) | Citations |

| PHCTF | Rigid dicyano building blocks | Up to 1845 | Up to 17.1 | Up to 1.92 | rsc.org |

| PHCTF-5 | Flexible dicyano monomers | 1270 | 10.3 | Not Reported | acs.orgresearcher.life |

| PHCTF (from BHPZ-DN) | 2-(4'-cyanophenyl)-4-(4'-cyanophenyl)-2,3-phthalazin-1-one | Substantial microporosity | Not specified, but shows rapid uptake | Not Reported | atlantis-press.com |

Precursors for the Synthesis of Complex Heterocyclic Systems and Functional Dyes

The reactivity of the phthalazinone scaffold, especially when substituted with a halogen like chlorine, makes it a valuable precursor for synthesizing more complex heterocyclic structures and functional dyes. nih.govopenmedicinalchemistryjournal.comresearchgate.net The chlorine atom in a compound like 6-chloro-8aH-phthalazin-1-one can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the extension of the molecular framework.

The synthesis of fused heterocyclic systems, such as triazolo[3,4-a]phthalazines and tetrazolo[5,1-a]phthalazines, often starts from a chlorinated phthalazine (B143731) derivative. researchgate.net These reactions expand the heterocyclic core, leading to novel compounds with potentially unique chemical and biological properties.

In the field of functional dyes, the synthesis of chromophores often relies on the coupling of electron-rich and electron-poor aromatic systems. researchgate.netelsevier.com Azo dyes, which constitute a large class of synthetic colorants, are formed through a diazotization and coupling reaction sequence. nih.gov A halogenated phthalazinone can serve as a key intermediate in such syntheses. For example, the reactive chlorine atom can be displaced by an amino group, which can then be diazotized and coupled with another aromatic component to form a larger, conjugated azo dye system. Similarly, in the synthesis of reactive dyes for textiles, a chloro-triazinyl group is often used to form a covalent bond with the fiber. researchgate.net The inherent reactivity of a chlorophthalazinone provides a synthetic handle to attach such reactive groups or to become part of the chromophore itself, influencing the final color and properties of the dye.

Emerging Research Frontiers and Unexplored Avenues for 6 Chloro 8ah Phthalazin 1 One Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of phthalazinone derivatives has traditionally relied on methods that are often inconsistent with the principles of green chemistry. acs.orgrsc.org However, the field is rapidly evolving, with a strong emphasis on developing sustainable and eco-friendly synthetic routes. researchgate.net Recent advancements include catalyst-free and solvent-free reactions, which offer high atom economy and reduce waste. acs.orgx-mol.com

Modern green techniques applicable to the synthesis of the 6-chloro-8aH-phthalazin-1-one backbone include:

Microwave-Assisted Synthesis : This method can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.net

Ultrasonic Irradiation : The use of ultrasound has been shown to be an efficient method for synthesizing phthalazinone derivatives, often leading to higher yields in shorter time frames under milder conditions. nih.gov

Catalyst-Free Cyclocondensation : Direct condensation of the appropriate 2-carboxybenzaldehyde (B143210) derivative with a substituted hydrazine (B178648) without a catalyst at room temperature represents a highly efficient and green approach. acs.orgx-mol.com

Use of Green Solvents : Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions minimizes environmental impact. researchgate.net

These methodologies align with the growing demand for sustainable practices in the chemical and pharmaceutical industries. rsc.org

| Parameter | Traditional Synthetic Methods | Green Synthetic Methodologies |

|---|---|---|

| Catalysts | Often require heavy metals (e.g., Palladium, TiO₂) or strong acids (e.g., HClO₄–SiO₂). acs.org | Catalyst-free systems, biocatalysts, or recyclable solid acid catalysts. acs.orgresearchgate.net |

| Solvents | Use of volatile and often toxic organic solvents (e.g., CHCl₃, DMF). researchgate.net | Solvent-free conditions, water, or green solvents like ionic liquids. acs.orgresearchgate.net |

| Energy Input | Conventional heating requiring prolonged reaction times. | Microwave irradiation or sonication, leading to shorter reaction times. researchgate.netnih.gov |

| Atom Economy | Can be lower due to byproducts and multi-step processes. | High, especially in one-pot, multicomponent reactions. nih.govacs.org |

| Environmental Impact | Higher, due to toxic waste and solvent emissions. | Lower, with reduced waste and use of benign substances. rsc.orgresearchgate.net |

Exploration of Novel Catalytic Transformations Involving Phthalazinone Substrates

The phthalazinone scaffold, particularly when halogenated, is an excellent substrate for a variety of catalytic transformations. The nitrogen and oxygen atoms within the core can act as directing groups, facilitating chelation-assisted C–H bond activation and functionalization. rsc.org This allows for precise modification of the molecule's structure.

Key areas of exploration include:

Transition-Metal-Catalyzed C-H Functionalization : Catalysts based on rhodium, ruthenium, palladium, and iridium are used to introduce new functional groups at specific positions on the phthalazinone ring system through C-H activation. rsc.orgsioc-journal.cn For this compound, this could enable functionalization at positions ortho to the directing groups.

Palladium-Catalyzed Cross-Coupling Reactions : The chloro group at the 6-position is a prime site for well-established palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, alkyl, and amino substituents, creating diverse molecular architectures.

Reductive Dehalogenation : Catalysts like cobalt phthalocyanine (B1677752) have shown high activity for the reductive dehalogenation of chlorinated aromatic compounds. eurekaselect.com This transformation could be selectively applied to this compound to either remove the chlorine atom or replace it with other functionalities, offering another tool for structural diversification.

| Catalytic System | Transformation Type | Potential Application for this compound |

|---|---|---|

| Palladium(II) Acetate / Ligands | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Functionalization at the C6 position by replacing the chloro group with aryl, vinyl, or amino groups. |

| Rhodium(III) / Ruthenium(II) Complexes | C-H Bond Activation/Annulation | Introduction of new rings or functional groups at positions C5 or C7, directed by the phthalazinone core. rsc.org |

| Cobalt Phthalocyanine | Reductive Dehalogenation | Selective removal of the C6 chloro group to yield the parent phthalazinone or facilitate subsequent reactions. eurekaselect.com |

| Iridium / Ruthenium Catalysts | Alkylation / Acylmethylation | Direct C-H alkylation at positions adjacent to the directing groups on the benzene (B151609) ring. rsc.org |

Advanced Materials Applications and Precise Functionalization

While phthalazinones are heavily researched for their pharmacological properties, their potential in advanced materials is a growing field of interest. nih.govresearchgate.net The rigid, planar structure of the phthalazinone core, combined with the reactive handle provided by the chloro group, makes this compound a promising building block for functional materials.

Unexplored avenues include:

High-Performance Polymers : Phthalazinone-containing monomers can be polymerized to create materials like poly(phthalazinone ether ketone)s (PPEKs), which exhibit excellent thermal stability and mechanical properties. researchgate.net The 6-chloro substituent can be used to further functionalize the polymer, tuning properties such as solubility, processability, or flame retardancy.

Organic Electronics : Halogenated aromatic compounds are often used in organic electronics due to their influence on molecular packing and electronic properties. Theoretical and experimental studies could explore the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Colorants and Pigments : Related heterocyclic structures, such as halogenated phthalocyanines, are used as stable green pigments in applications like liquid crystal displays (LCDs). researchgate.net The effect of the chloro-substituent on the chromophoric properties of the phthalazinone system could be investigated for the development of novel colorants.

Integration with High-Throughput Screening and Combinatorial Chemistry for Chemical Library Generation

The phthalazinone scaffold is a "privileged structure" in drug discovery, appearing in numerous bioactive compounds. nih.govnih.gov This makes it an ideal candidate for the generation of large, diverse chemical libraries for high-throughput screening (HTS). chemdiv.com HTS allows for the rapid testing of thousands of compounds to identify "hits" for further development. pharm.ai

This compound is a particularly valuable starting point for combinatorial library synthesis due to its multiple points of diversification:

N2 Position : The nitrogen at position 2 can be readily alkylated or arylated.

C4 Position : Substituents can be introduced at the C4 position.

C6 Position : The chloro group serves as a versatile reactive handle for cross-coupling reactions.

By combining different building blocks at these positions, a vast library of unique phthalazinone derivatives can be rapidly synthesized and screened against various biological targets. chemdiv.comthermofisher.com

| Diversification Point | Reaction Type | Example Building Blocks (R-group) |

|---|---|---|

| N2 Position | N-Alkylation / N-Arylation | Alkyl halides (e.g., ethyl iodide), Benzyl (B1604629) halides, Aryl boronic acids. nih.govnih.gov |

| C6 Position | Suzuki Coupling | Aryl boronic acids (e.g., phenylboronic acid, pyridylboronic acid). |

| C6 Position | Buchwald-Hartwig Amination | Primary/secondary amines (e.g., piperidine, morpholine). |

Theoretical Predictions for Undiscovered Reactivity and Structural Features of Halogenated Phthalazinones

Computational chemistry provides powerful tools for predicting the behavior of molecules before engaging in extensive lab work. sapub.org Methods like Density Functional Theory (DFT) can be applied to this compound to explore its fundamental properties and predict novel reactivity. researchgate.net

Key areas for theoretical investigation include:

Electronic Structure Analysis : DFT calculations can map the electron density of the molecule, revealing how the electron-withdrawing nature of the chlorine atom affects the reactivity of the aromatic ring and the phthalazinone core. This can help predict the most likely sites for electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation : Computational modeling can be used to propose and validate plausible mechanisms for known and novel reactions, such as catalytic C-H functionalization or cycloaddition reactions. x-mol.com

Prediction of Spectroscopic and Photophysical Properties : Theoretical calculations can predict properties like UV-Vis absorption spectra, HOMO/LUMO energy levels, and fluorescence potential. researchgate.net This is particularly relevant for assessing the potential of halogenated phthalazinones in materials science applications, such as organic electronics or sensors. Such studies on related halogenated phthalocyanines have successfully explained the origin of their color and electronic properties. researchgate.net

| Property | Computational Method | Potential Insight |

|---|---|---|

| Ground State Geometry & Stability | DFT, Ab initio methods | Predict the most stable conformation and the influence of the halogen on bond lengths and angles. |

| Reactivity Indices | Fukui Functions, Molecular Electrostatic Potential (MEP) | Identify sites susceptible to electrophilic, nucleophilic, and radical attack, guiding synthetic strategies. |

| HOMO/LUMO Energies | DFT, Time-Dependent DFT (TD-DFT) | Predict electronic transition energies, redox potentials, and suitability for electronic materials. researchgate.net |

| Reaction Energetics | Transition State Theory, DFT | Calculate activation energies for potential reactions, predicting feasibility and selectivity. x-mol.com |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.